molecular formula C14H13N3OS2 B14924066 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14924066
M. Wt: 303.4 g/mol
InChI Key: YKZVMMBZVOUMBV-UHFFFAOYSA-N
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Description

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method involves the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of benzimidazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-propan-2-yl-1,3-thiazole-2-thione

InChI

InChI=1S/C14H13N3OS2/c1-8(2)17-13(18)11(20-14(17)19)7-12-15-9-5-3-4-6-10(9)16-12/h3-8,18H,1-2H3

InChI Key

YKZVMMBZVOUMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O

Origin of Product

United States

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